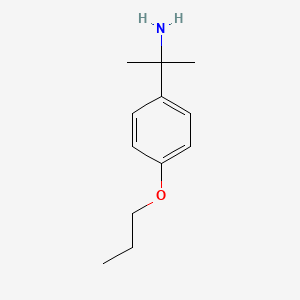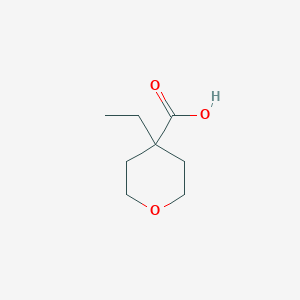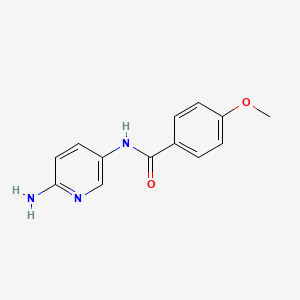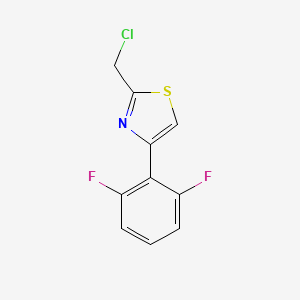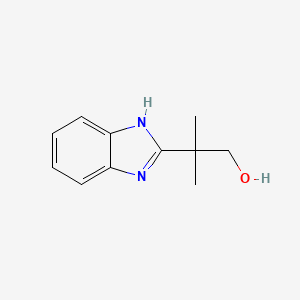amine CAS No. 1342441-39-7](/img/structure/B1529334.png)
[1-(Azepan-1-yl)-2-methylpropan-2-yl](methyl)amine
Descripción general
Descripción
“1-(Azepan-1-yl)-2-methylpropan-2-ylamine” is a chemical compound with the CAS Number: 1342441-39-7 . Its IUPAC name is 1-(1-azepanyl)-N,2-dimethyl-2-propanamine . The compound has a molecular weight of 184.32 and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H24N2/c1-11(2,12-3)10-13-8-6-4-5-7-9-13/h12H,4-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 184.32 .Aplicaciones Científicas De Investigación
Degradation of Nitrogen-Containing Hazardous Compounds
Nitrogen-containing compounds like amines are prevalent in various industries and are resistant to conventional degradation. Advanced Oxidation Processes (AOPs) have shown effectiveness in degrading these compounds, improving water treatment efficiency. Studies have highlighted the reactivity of ozone and Fenton processes towards these compounds, with degradation being highly pH-sensitive. Hybrid methods combining AOPs have demonstrated synergistic effects, promising tailored solutions for specific effluents (Bhat & Gogate, 2021).
Rearrangement of Beta-Amino Alcohols
Beta-amino alcohols undergo rearrangement via aziridinium intermediates, which is pivotal for synthesizing various amine compounds. The process, influenced by nucleophiles and substituents, opens pathways for creating diverse amine structures. This rearrangement has implications in synthesizing pharmaceuticals, reflecting the versatility of aziridinium intermediates in chemical synthesis (Métro et al., 2010).
Azo Dye Degradation and Human Health
The degradation of azo dyes, which can release carcinogenic aromatic amines, is a significant concern for water quality and human health. Understanding the mechanisms of azo dye degradation, particularly through reductive cleavage, is crucial for mitigating these risks. Strategies to manage azo dye pollution include biological treatments and the development of materials capable of effective dye degradation, highlighting the importance of research in this area (Chung, 2016).
Pharmaceutical Applications of Azepane-Based Compounds
Azepane-based motifs play a crucial role in drug discovery, exhibiting a wide range of pharmacological properties. The structural diversity of azepane derivatives makes them potent candidates for therapeutic agents. Research has focused on developing less toxic and cost-effective azepane-based drugs, with several FDA-approved drugs highlighting their significance in treating various diseases. This underscores the potential of azepane motifs in medicinal chemistry and drug development (Zha et al., 2019).
Safety and Hazards
The safety information available indicates that this compound is dangerous. It has hazard statements H302, H314, and H335 , which correspond to harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-(azepan-1-yl)-N,2-dimethylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-11(2,12-3)10-13-8-6-4-5-7-9-13/h12H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKKOEKYAORJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCCCC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Azepan-1-yl)-2-methylpropan-2-yl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



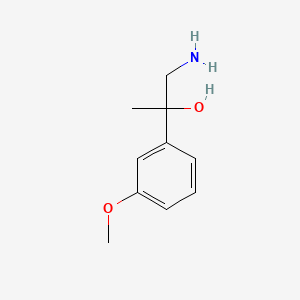
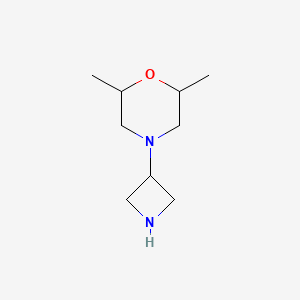
![3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1529255.png)
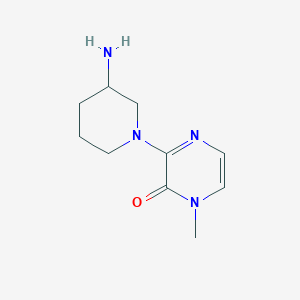
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1529257.png)
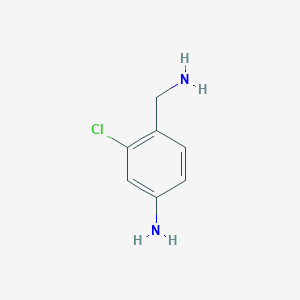
amine](/img/structure/B1529261.png)
